Lipophilicity (LogP) Advantage: 4-Ethyl Substitution Increases Calculated LogP by Approximately 74% vs. the Des-Ethyl Analog
The 4-ethyl substituent in CAS 477709-76-5 markedly increases calculated lipophilicity compared to the des-ethyl analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 36140-83-7). The target compound exhibits a computed LogP of 1.62 , whereas the des-ethyl comparator has a reported LogP of 0.93 . This ΔLogP of +0.69 represents a roughly 74% increase in the logarithm of the octanol–water partition coefficient, translating to an approximately 4.9-fold higher predicted partitioning into organic phases.
| Evidence Dimension | Octanol–water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.62 (TPSA = 58.68, 0 H-bond donors, 4 H-bond acceptors, 2 rotatable bonds) |
| Comparator Or Baseline | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 36140-83-7): LogP = 0.93 |
| Quantified Difference | ΔLogP = +0.69 (≈ 74% increase in log scale; ≈ 4.9× higher octanol partitioning) |
| Conditions | Calculated LogP values from vendor and database sources (methodology: ACD/Labs or similar algorithm). Target compound data from Leyan; comparator data from ChemicalBook and ChemSrc. |
Why This Matters
Higher lipophilicity alters extraction efficiency in biphasic workups, retention in reversed-phase chromatography, and the physicochemical profile of downstream derivatives — all critical factors in route scouting and scale-up decisions.
